molecular formula C12H16BNO4 B14853250 (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester

(4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14853250
M. Wt: 249.07 g/mol
InChI Key: AWEFFCJGFYCSCJ-UHFFFAOYSA-N
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Description

(4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with formyl and hydroxyl groups. The pinacol ester moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 4-formyl-6-hydroxypyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group in the presence of a base.

Major Products Formed

    Oxidation: 4-Carboxy-6-hydroxypyridin-2-YL)boronic acid pinacol ester.

    Reduction: (4-Hydroxymethyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .

Biology and Medicine

Boronic acids are known for their ability to inhibit proteases and other enzymes, making them useful in the development of therapeutic agents .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. The formyl and hydroxyl groups further modulate its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring

Properties

Molecular Formula

C12H16BNO4

Molecular Weight

249.07 g/mol

IUPAC Name

2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-4-carbaldehyde

InChI

InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-15)6-10(16)14-9/h5-7H,1-4H3,(H,14,16)

InChI Key

AWEFFCJGFYCSCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=O)N2)C=O

Origin of Product

United States

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